MN714

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

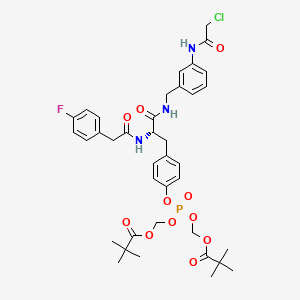

Formule moléculaire |

C38H46ClFN3O11P |

|---|---|

Poids moléculaire |

806.2 g/mol |

Nom IUPAC |

[[4-[(2S)-3-[[3-[(2-chloroacetyl)amino]phenyl]methylamino]-2-[[2-(4-fluorophenyl)acetyl]amino]-3-oxopropyl]phenoxy]-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate |

InChI |

InChI=1S/C38H46ClFN3O11P/c1-37(2,3)35(47)50-23-52-55(49,53-24-51-36(48)38(4,5)6)54-30-16-12-25(13-17-30)19-31(43-32(44)20-26-10-14-28(40)15-11-26)34(46)41-22-27-8-7-9-29(18-27)42-33(45)21-39/h7-18,31H,19-24H2,1-6H3,(H,41,46)(H,42,45)(H,43,44)/t31-/m0/s1 |

Clé InChI |

VVIUEMCRCUOKIE-HKBQPEDESA-N |

SMILES isomérique |

CC(C)(C)C(=O)OCOP(=O)(OCOC(=O)C(C)(C)C)OC1=CC=C(C=C1)C[C@@H](C(=O)NCC2=CC(=CC=C2)NC(=O)CCl)NC(=O)CC3=CC=C(C=C3)F |

SMILES canonique |

CC(C)(C)C(=O)OCOP(=O)(OCOC(=O)C(C)(C)C)OC1=CC=C(C=C1)CC(C(=O)NCC2=CC(=CC=C2)NC(=O)CCl)NC(=O)CC3=CC=C(C=C3)F |

Origine du produit |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Cellular Mechanism of Action of MN714

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the cellular mechanism of action of MN714, a novel covalent inhibitor of the E3 ubiquitin ligase, Suppressor of Cytokine Signaling 2 (SOCS2). This compound operates as a cell-permeable prodrug, designed to overcome the challenges associated with delivering charged molecules across the cell membrane. Within the cell, it is rapidly converted to its active form, MN551, which covalently modifies a specific cysteine residue within the SH2 domain of SOCS2. This irreversible binding competitively inhibits the interaction of SOCS2 with its native phosphotyrosine-containing substrates, thereby disrupting its function as a negative regulator of cytokine signaling. This guide details the molecular interactions, cellular engagement, and the downstream consequences of SOCS2 inhibition by this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Introduction: Targeting SOCS2 with a Prodrug Strategy

The Suppressor of Cytokine Signaling (SOCS) family of proteins are critical negative regulators of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. SOCS2, a member of this family, functions as the substrate recognition component of a Cullin5-RING E3 ubiquitin ligase complex. It recognizes and binds to specific phosphotyrosine (pY) motifs on target proteins, leading to their ubiquitination and subsequent proteasomal degradation. Dysregulation of SOCS2 has been implicated in various diseases, including cancer and inflammatory disorders, making it an attractive therapeutic target.

However, the development of small molecule inhibitors for SOCS2 has been hampered by the difficulty of targeting the highly polar phosphotyrosine binding pocket of its SH2 domain. This compound was developed to address this challenge using a prodrug approach. This compound is a cell-permeable derivative of the active covalent inhibitor, MN551. It contains a pivaloyloxymethyl (POM) protecting group that masks the negatively charged phosphate moiety of MN551, facilitating its passive diffusion across the cell membrane.

Mechanism of Action at the Molecular Level

Once inside the cell, the POM group of this compound is cleaved by intracellular esterases, releasing the active inhibitor, MN551. This unmasking process has a half-life of approximately 40 minutes. MN551 then targets the SH2 domain of SOCS2 and forms a covalent bond with the cysteine residue at position 111 (Cys111). This covalent engagement competitively blocks the binding of SOCS2 to its native substrates, such as the phosphorylated growth hormone receptor (GHR).

Intracellular Activation of this compound

The intracellular activation of this compound is a critical step for its inhibitory activity. The process can be summarized as follows:

Unmasking the Target: A Technical Guide to the MN714 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the MN714 inhibitor, focusing on its molecular target, mechanism of action, and the experimental methodologies used for its characterization. This compound has emerged as a significant chemical probe for studying the biology of its target and holds promise for future therapeutic applications.

Primary Molecular Target: Suppressor of Cytokine Signaling 2 (SOCS2)

The primary molecular target of the this compound inhibitor is the Suppressor of Cytokine Signaling 2 (SOCS2) , an E3 ubiquitin ligase.[1][2] this compound itself is a cell-permeable prodrug that, once inside the cell, is converted to its active form, MN551 .[1][2][3]

MN551 acts as a covalent inhibitor of SOCS2.[1][3] It specifically targets the Src homology 2 (SH2) domain of SOCS2, a region responsible for recognizing phosphotyrosine (pY) motifs on substrate proteins.[1][4] The covalent modification occurs at a specific cysteine residue, Cys111 , located in a flexible loop distal to the phosphate-binding site.[1][4][5] This covalent engagement competitively blocks the recruitment of SOCS2 to its native substrates, thereby inhibiting its E3 ligase activity.[1][5]

The development of SOCS2 inhibitors like this compound is of high interest for their potential use as chemical probes to elucidate the biological functions of the SOCS2-CRL5 complex and as E3 ligase handles in the development of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation.[1][3][4]

Quantitative Inhibitory Activity

The inhibitory potency of this compound and its active metabolite MN551 has been quantitatively assessed through various assays. The following tables summarize the key data points.

| Compound | Assay Type | Parameter | Value | Cell Line | Treatment Time |

| This compound | Cellular Target Engagement | EC50 | 3.8 µM | K562 | 2 hours |

| This compound | Cellular Target Engagement | EC50 | 2.5 µM | K562 | 8 hours |

Table 1: Cellular Potency of this compound. The data demonstrates a time-dependent increase in potency, which is characteristic of covalent inhibitors.[5]

| Compound | Assay Type | Parameter | Value |

| MN551 | Isothermal Titration Calorimetry (ITC) | Ki | 2.2 µM |

Table 2: Binding Affinity of the Active Inhibitor MN551 to SOCS2.[2]

Experimental Protocols

The characterization of this compound and its target engagement involved several key experimental methodologies.

In-Cell 19F NMR Spectroscopy for Prodrug Unmasking

To confirm the intracellular conversion of the prodrug this compound into its active form MN551, time-resolved in-cell 19F NMR spectroscopy was employed.[1][5]

-

Cell Line: K562 cells were used for this experiment.[5]

-

Treatment: Cells were treated with 500 µM of this compound.[5]

-

Data Acquisition: 19F-NMR spectra were acquired over time, with the first spectrum measured approximately 10 minutes after the addition of this compound. Each subsequent spectrum was measured over a period of about 40 minutes.[5]

-

Principle: The pivaloyloxymethyl (POM) protecting group on this compound and the resulting unmasked active compound MN551 exhibit distinct chemical shifts in the 19F-NMR spectrum. By monitoring the change in the signal intensity of these two species over time, the rate and extent of intracellular prodrug conversion can be determined.[5] The experiment showed a time-dependent decrease in the signal corresponding to this compound and a concurrent increase in the signal for MN551, confirming the intracellular unmasking of the prodrug.[5]

Cellular Thermal Shift Assay (CETSA) for Target Engagement

A split-NanoLuc based Cellular Thermal Shift Assay (CETSA) was utilized to demonstrate the direct engagement of the inhibitor with SOCS2 within a cellular context.[5]

-

Principle: CETSA is based on the principle that the thermal stability of a protein changes upon ligand binding. In this specific application, a HiBiT-tagged SOCS2 was transiently expressed in cells.

-

Workflow:

-

Cells expressing HiBiT-tagged SOCS2 are treated with the inhibitor (this compound).

-

The cells are then subjected to a heat shock at a specific temperature.

-

Following the heat treatment, the cells are lysed, and the amount of soluble, non-denatured HiBiT-tagged SOCS2 is quantified using the Nano-Glo® HiBiT Lytic Detection System.

-

An increase in the thermal stability of SOCS2 in the presence of the inhibitor, observed as a higher amount of soluble protein at elevated temperatures compared to the untreated control, indicates direct target engagement.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and the workflow of the in-cell NMR experiment.

Caption: Mechanism of action of the this compound prodrug.

Caption: Workflow for in-cell 19F NMR spectroscopy.

References

- 1. Structure-based design of a phosphotyrosine-masked covalent ligand targeting the E3 ligase SOCS2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. E3 Ubiquitin Ligase (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. Structure-based design of a phosphotyrosine-masked covalent ligand targeting the E3 ligase SOCS2 - PMC [pmc.ncbi.nlm.nih.gov]

The Role of SOCS2 in Cytokine Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Suppressor of Cytokine Signaling 2 (SOCS2) is a critical negative feedback regulator of cytokine and growth factor signaling, playing a pivotal role in maintaining cellular homeostasis. As a member of the SOCS family of proteins, SOCS2 is integral to the attenuation of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. Its primary mechanism of action involves functioning as the substrate recognition component of a Cullin-RING E3 ubiquitin ligase complex, which targets key signaling proteins for proteasomal degradation. Dysregulation of SOCS2 has been implicated in a variety of pathological conditions, including growth disorders, cancer, and inflammatory diseases, making it a compelling target for therapeutic intervention. This guide provides an in-depth technical overview of the core functions of SOCS2, its mechanism of action in cytokine signaling, quantitative data on its interactions, detailed experimental protocols for its study, and visual representations of the key pathways it regulates.

Introduction to SOCS2

SOCS2 is a cytokine-inducible protein that forms part of a classic negative feedback loop to regulate signal transduction.[1][2] The SOCS protein family consists of eight members (SOCS1-7 and CIS), each characterized by a central SH2 domain, a variable N-terminal domain, and a conserved C-terminal SOCS box.[3] SOCS2 expression is induced by various cytokines, most notably growth hormone (GH), and it primarily functions to attenuate signaling pathways activated by these stimuli.[3][4] Its crucial role as a negative regulator is underscored by the gigantism phenotype observed in SOCS2-deficient mice, which is a direct result of dysregulated GH signaling.[5]

Molecular Structure and Domains

The function of SOCS2 is intrinsically linked to its modular domain structure:

-

N-Terminal Region: This region is highly variable among SOCS proteins and is thought to contribute to substrate specificity.

-

SH2 Domain (Src Homology 2): This central domain is responsible for recognizing and binding to specific phosphotyrosine (pY) residues on target proteins, such as cytokine receptors and Janus kinases (JAKs).[6] This interaction is critical for recruiting substrates to the E3 ligase complex.[6]

-

SOCS Box: This conserved C-terminal motif, approximately 40 amino acids in length, is essential for the E3 ubiquitin ligase activity of SOCS2. It serves as an adapter to recruit Elongin B and C, which in turn recruits a Cullin-RING ligase (CRL) complex, typically Cullin5-Rbx2.[7]

Mechanism of Action in Cytokine Signaling

SOCS2 primarily regulates cytokine signaling through two interconnected mechanisms:

E3 Ubiquitin Ligase Activity

The canonical function of SOCS2 is to act as the substrate-recognition subunit of an ECS (Elongin B/C-Cullin-SOCS) E3 ubiquitin ligase complex.[8] This complex, specifically a Cullin5-RING ligase (CRL5), mediates the ubiquitination and subsequent proteasomal degradation of target proteins.[7] The process can be summarized as follows:

-

Cytokine Stimulation: Binding of a cytokine (e.g., growth hormone) to its receptor leads to the activation of receptor-associated JAKs.

-

Phosphorylation: Activated JAKs phosphorylate tyrosine residues on the cytoplasmic domain of the receptor and on STAT proteins.

-

SOCS2 Induction: Activated STATs translocate to the nucleus and induce the transcription of target genes, including SOCS2, in a negative feedback loop.[4]

-

Substrate Recognition: The newly synthesized SOCS2 protein, via its SH2 domain, recognizes and binds to specific phosphotyrosine motifs on the activated cytokine receptor (e.g., GHR) or other signaling components.

-

E3 Ligase Complex Assembly: The SOCS box of SOCS2 recruits Elongin B/C, Cullin5, and the RING-box protein Rbx2 to form a functional CRL5SOCS2 E3 ubiquitin ligase.[7]

-

Ubiquitination and Degradation: The assembled E3 ligase complex catalyzes the transfer of ubiquitin molecules to the substrate protein, marking it for degradation by the 26S proteasome. This leads to the termination of the signaling cascade.

Competitive Inhibition

In addition to promoting protein degradation, SOCS2 can also competitively inhibit signaling by binding to phosphotyrosine residues on cytokine receptors that are also docking sites for downstream signaling molecules like STATs. By occupying these sites, SOCS2 can sterically hinder the recruitment and activation of these signaling effectors, thereby dampening the signal.

Role in the JAK/STAT Pathway

The JAK/STAT pathway is a principal target of SOCS2-mediated regulation. SOCS2 expression is often induced by STAT5, and in turn, SOCS2 can negatively regulate the activity of JAK2 and STAT5.[9][10] In head and neck squamous carcinoma cells, SOCS2 has been shown to inhibit JAK2 activity and the binding of JAK2 to STAT3.[10] Knockdown of SOCS2 in certain cancer cell lines leads to a marked increase in STAT3 phosphorylation.[11] This demonstrates a critical role for SOCS2 in controlling the amplitude and duration of JAK/STAT signaling. While SOCS1 and SOCS3 contain a kinase inhibitory region (KIR) that can directly inhibit JAK activity, SOCS2 lacks this domain and primarily exerts its inhibitory effect through its E3 ligase function and competitive binding.[12]

Quantitative Data

The following tables summarize key quantitative data regarding SOCS2 interactions and function.

| Interacting Proteins | Binding Affinity (Kd) | Method | Reference |

| SOCS2-SH2 and Growth Hormone Receptor (GHR) pY595 peptide | 1.1 µM | Surface Plasmon Resonance (SPR) | [13] |

| SOCS2-SH2 (R96C mutant) and GHR pY595 peptide | No binding detected | Surface Plasmon Resonance (SPR) | [14] |

| SOCS3-SH2 and gp130 pY757 peptide | 42 nM | Biosensor Analysis | [15] |

| Functional Parameter | Value/Effect | Cell/System Type | Reference |

| SOCS1 inhibition of JAK1 | IC50 = 30 nM | In vitro kinase assay | [16] |

| SOCS1 inhibition of JAK2 | IC50 = 40 nM | In vitro kinase assay | [16] |

| SOCS2 knockdown effect on STAT3 phosphorylation | 4.6- to 4.8-fold increase | HNSCC cell lines (TU167 and Osc19) | [11] |

| Overexpression of SOCS2 in advanced CML | 2- to 12-fold downregulation of SOCS2 levels upon STI571 treatment in responding patients, suggesting a feedback loop. | Mononuclear cells from CML patients in blast crisis | [17] |

| SOCS2 regulation of FLT3 | SOCS2 expression leads to a decrease in FLT3-ITD-mediated cell proliferation and colony formation. | Ba/F3 cells | [18] |

Experimental Protocols

Detailed methodologies for key experiments cited in the study of SOCS2 are provided below.

Co-Immunoprecipitation (Co-IP) to Detect SOCS2-Substrate Interaction

This protocol is adapted for detecting the interaction between SOCS2 and a potential substrate, such as the Growth Hormone Receptor (GHR).

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Anti-SOCS2 antibody (for immunoprecipitation)

-

Control IgG antibody (e.g., rabbit IgG)

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)

-

SDS-PAGE gels and Western blotting reagents

-

Antibodies for Western blotting (anti-SOCS2 and anti-GHR)

Procedure:

-

Cell Lysis: Culture and treat cells as required. Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer.

-

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.

-

Pre-clearing: Add control IgG and protein A/G beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding. Pellet the beads and discard them.

-

Immunoprecipitation: Add the anti-SOCS2 antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add fresh protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C.

-

Washing: Pellet the beads and wash them 3-5 times with ice-cold wash buffer to remove unbound proteins.

-

Elution: Elute the protein complexes from the beads by adding elution buffer or by boiling the beads in SDS-PAGE sample buffer.

-

Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against SOCS2 and the putative interacting protein (GHR).

In Vitro Ubiquitination Assay

This assay determines if SOCS2 can function as an E3 ligase to ubiquitinate a specific substrate.

Materials:

-

Recombinant E1 ubiquitin-activating enzyme

-

Recombinant E2 ubiquitin-conjugating enzyme (e.g., UbcH5a)

-

Recombinant ubiquitin

-

Recombinant SOCS2-Elongin B/C complex

-

Recombinant Cullin5/Rbx2

-

Recombinant substrate protein (e.g., the cytoplasmic domain of GHR)

-

Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM ATP, 0.5 mM DTT)

-

SDS-PAGE gels and Western blotting reagents

-

Anti-substrate antibody and anti-ubiquitin antibody

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the ubiquitination reaction buffer, E1, E2, ubiquitin, and ATP.

-

Add E3 Ligase Components: Add the SOCS2-Elongin B/C and Cullin5/Rbx2 complexes to the reaction mixture.

-

Initiate Reaction: Add the substrate protein to initiate the reaction. Include a negative control reaction lacking the SOCS2 complex.

-

Incubation: Incubate the reaction at 37°C for 1-2 hours.

-

Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

Analysis: Separate the reaction products by SDS-PAGE and perform a Western blot. Probe the membrane with an anti-substrate antibody to detect a ladder of higher molecular weight bands corresponding to the ubiquitinated substrate. Confirm ubiquitination with an anti-ubiquitin antibody.

GST Pull-Down Assay

This in vitro assay is used to confirm a direct protein-protein interaction.

Materials:

-

GST-tagged SOCS2 fusion protein and GST-only protein (as a control), purified and immobilized on glutathione-agarose beads.

-

In vitro translated or purified prey protein (e.g., the cytoplasmic domain of a cytokine receptor).

-

Binding buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors).

-

Wash buffer (same as binding buffer).

-

Elution buffer (e.g., 10 mM reduced glutathione in 50 mM Tris-HCl, pH 8.0).

-

SDS-PAGE and Western blotting reagents.

-

Antibody against the prey protein.

Procedure:

-

Bead Preparation: Wash the glutathione-agarose beads with binding buffer.

-

Bait Immobilization: Incubate the beads with purified GST-SOCS2 or GST alone for 1-2 hours at 4°C.

-

Washing: Wash the beads to remove unbound bait protein.

-

Binding: Add the prey protein to the beads and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Washing: Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins with elution buffer.

-

Analysis: Analyze the eluate by SDS-PAGE and Western blotting using an antibody specific for the prey protein. A band should be present in the GST-SOCS2 lane but not in the GST-only control lane.

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows involving SOCS2.

The JAK/STAT Signaling Pathway and its Negative Regulation by SOCS2

Caption: Negative feedback regulation of the JAK/STAT pathway by SOCS2.

SOCS2 as a Substrate Recognition Component of the CRL5 E3 Ubiquitin Ligase Complex

Caption: Assembly of the CRL5-SOCS2 E3 ubiquitin ligase complex.

Experimental Workflow for Investigating SOCS2 Function

Caption: A typical experimental workflow for studying SOCS2 function.

Conclusion and Future Directions

SOCS2 is a multifaceted regulator of cytokine signaling, with its primary role as a component of an E3 ubiquitin ligase complex being central to its function. Its tight control over the JAK/STAT pathway, particularly in the context of growth hormone signaling, highlights its importance in maintaining physiological balance. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers to further investigate the intricate roles of SOCS2.

Future research should aim to expand our understanding of the full spectrum of SOCS2 substrates through comprehensive quantitative proteomics studies. Elucidating the precise mechanisms that govern SOCS2 substrate specificity and its regulation in different cellular contexts will be crucial. Furthermore, the development of small molecule modulators that can either enhance or inhibit SOCS2's E3 ligase activity holds significant promise for the treatment of diseases characterized by aberrant cytokine signaling.

References

- 1. SOCS2-enhanced ubiquitination of SLC7A11 promotes ferroptosis and radiosensitization in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cell-type-resolved quantitative proteomics of murine liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SOCS2 Inhibits Mitochondrial Fatty Acid Oxidation via Suppressing LepR/JAK2/AMPK Signaling Pathway in Mouse Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reactome | p-STAT5 binds CISH, SOCS1 and SOCS2 gene [reactome.org]

- 5. Negative feedback regulation of the ERK1/2 MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of an exosite on the SOCS2-SH2 domain that enhances SH2 binding to phosphorylated ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biophysical Studies on Interactions and Assembly of Full-size E3 Ubiquitin Ligase: SUPPRESSOR OF CYTOKINE SIGNALING 2 (SOCS2)-ELONGIN BC-CULLIN 5-RING BOX PROTEIN 2 (RBX2) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Epigenetic downregulation of Socs2 contributes to mutant N-Ras-mediated hematopoietic dysregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. STAT5A-mediated SOCS2 expression regulates Jak2 and STAT3 activity following c-Src inhibition in head and neck squamous carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scienceopen.com [scienceopen.com]

- 13. SOCS2: inhibitor of JAK2V617F-mediated signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. SOCS2 Is Critical for the Balancing of Immune Response and Oxidate Stress Protecting Against Acetaminophen-Induced Acute Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Suppressor of cytokine signaling-3 preferentially binds to the SHP-2-binding site on the shared cytokine receptor subunit gp130 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The molecular basis of JAK/STAT inhibition by SOCS1 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Overexpression of SOCS-2 in advanced stages of chronic myeloid leukemia: possible inadequacy of a negative feedback mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Suppressor of cytokine signaling 2 (SOCS2) associates with FLT3 and negatively regulates downstream signaling - PMC [pmc.ncbi.nlm.nih.gov]

chemical properties and structure of MN714

Following a comprehensive search of scientific literature and chemical databases, no information was found for a compound designated "MN714". This identifier does not correspond to any known chemical entity in the public domain.

It is possible that "this compound" represents one of the following:

-

A typographical error in the compound's name.

-

An internal or proprietary code for a compound that has not yet been publicly disclosed.

-

A recently synthesized molecule that has not yet been cataloged in public databases.

Without a valid and recognized identifier, it is not possible to provide the requested in-depth technical guide on the chemical properties, structure, and associated experimental data. Researchers, scientists, and drug development professionals are advised to verify the compound's designation.

To proceed with this request, please provide a corrected or alternative identifier, such as a CAS Registry Number, IUPAC name, or another common name for the substance . Once a verifiable compound is identified, a thorough guide can be compiled to meet the specified requirements for data presentation, experimental protocols, and visualizations.

An In-Depth Technical Guide to Utilizing MN714 for Studying the JAK/STAT Signaling Pathway

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of MN714, a valuable chemical probe for investigating the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. By targeting a key negative regulator of this cascade, this compound offers a unique approach to understanding the intricacies of cytokine signaling and its dysregulation in various diseases.

Introduction to the JAK/STAT Pathway and its Regulation

The JAK/STAT signaling pathway is a critical intracellular cascade that transduces signals from a wide array of cytokines, interferons, and growth factors, playing a pivotal role in immunity, hematopoiesis, and development.[1][2] The pathway consists of three main components: a receptor, Janus kinases (JAKs), and signal transducers and activators of transcription (STATs).[2] Upon ligand binding, receptor-associated JAKs are activated and phosphorylate the receptor, creating docking sites for STAT proteins.[3] Recruited STATs are then themselves phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and subsequent regulation of target gene expression.[3]

Given its central role in cellular communication, the JAK/STAT pathway is tightly regulated to prevent aberrant signaling. A key family of negative regulators is the Suppressor of Cytokine Signaling (SOCS) proteins.[3] SOCS proteins, particularly SOCS2, act as substrate recognition components of E3 ubiquitin ligase complexes, which target phosphorylated JAKs and cytokine receptors for proteasomal degradation, thereby attenuating the signaling cascade.[4][5]

This compound: An Indirect Modulator of JAK/STAT Signaling

This compound is not a direct inhibitor of JAKs or STATs. Instead, it is a cell-permeable prodrug of MN551, which functions as a potent and covalent inhibitor of the E3 ligase SOCS2.[6][7] By inhibiting SOCS2, this compound effectively removes a key brake on the JAK/STAT pathway, leading to enhanced or prolonged signaling in response to cytokine stimulation. This makes this compound an invaluable tool for studying the consequences of sustained JAK/STAT activation.

The active compound, MN551, specifically targets cysteine 111 (Cys111) within the SH2 domain of SOCS2, covalently modifying it and thereby blocking the recruitment of SOCS2 to its phosphorylated substrates.[6][8] This mechanism prevents the ubiquitination and subsequent degradation of activated signaling components.

Quantitative Data

The following tables summarize the available quantitative data for this compound and its active form, MN551.

| Compound | Parameter | Value | Species/Cell Line | Assay | Reference |

| This compound | Cellular EC50 | 2.52 ± 0.42 µM | HeLa | Live Cell Split-NanoLuc CETSA (8h treatment) | [9] |

| This compound | Cellular EC50 | 5.9 ± 2.6 µM | K562 | SOCS2 Pulldown Abrogation | [9] |

| MN551 | ITC Ki | 2.2 µM | Recombinant Human SOCS2 | Isothermal Titration Calorimetry | [10] |

Signaling Pathways and Experimental Workflows

JAK/STAT Signaling Pathway and the Role of SOCS2

The following diagram illustrates the canonical JAK/STAT signaling pathway and the inhibitory action of the SOCS2 E3 ligase complex.

Caption: Canonical JAK/STAT signaling pathway with SOCS2-mediated negative feedback loop.

Mechanism of Action of this compound

This diagram illustrates how this compound, through its active form MN551, inhibits SOCS2 and thereby enhances JAK/STAT signaling.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. SOCS2 | Abcam [abcam.com]

- 5. researchgate.net [researchgate.net]

- 6. JAK-Mediated Phosphorylation and Activation of STAT Signaling Proteins | Springer Nature Experiments [experiments.springernature.com]

- 7. Structure-based design of a phosphotyrosine-masked covalent ligand targeting the E3 ligase SOCS2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-based design of a phosphotyrosine-masked covalent ligand targeting the E3 ligase SOCS2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. eubopen.org [eubopen.org]

- 10. STAT3 luciferase reporter assay [bio-protocol.org]

The Dual Role of SOCS2: A Key Regulator in Cancer and Inflammatory Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Suppressor of Cytokine Signaling 2 (SOCS2), a member of the SOCS family of proteins, has emerged as a critical regulator in a multitude of cellular processes, playing a pivotal, yet often contradictory, role in the pathogenesis of cancer and inflammatory diseases. Initially identified as a key negative regulator of the Growth Hormone (GH) - Insulin-like Growth Factor-1 (IGF-1) axis, its intricate involvement in the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway has positioned it as a molecule of significant interest for therapeutic intervention. This technical guide provides a comprehensive overview of the current understanding of SOCS2's function, highlighting its complex signaling networks, and presenting key experimental methodologies for its study.

SOCS2: A Double-Edged Sword in Cancer

The role of SOCS2 in cancer is multifaceted, with evidence supporting both tumor-suppressive and oncogenic functions depending on the cellular context and cancer type. This duality underscores the complexity of its regulatory mechanisms and presents both challenges and opportunities for therapeutic development.

SOCS2 as a Tumor Suppressor

In several cancers, SOCS2 expression is downregulated, and its loss is associated with tumor progression and poor prognosis.[1][2] For instance, in hepatocellular carcinoma (HCC), lower SOCS2 expression is linked to more advanced tumor stages.[2] Similarly, in non-small cell lung cancer (NSCLC), decreased SOCS2 expression correlates with poor clinical outcomes.[1] The tumor-suppressive functions of SOCS2 are often attributed to its ability to negatively regulate pro-proliferative and anti-apoptotic signaling pathways.

SOCS2 as a Tumor Promoter

Conversely, in other malignancies such as prostate cancer, SOCS2 expression is often upregulated and correlates with malignancy and disease progression.[3][4] Elevated SOCS2 levels in prostate cancer have been linked to increased cell proliferation and protection from apoptosis.[3][4] This pro-tumorigenic role may be attributed to its ability to degrade other SOCS proteins, such as SOCS1 and SOCS3, which are potent tumor suppressors, thereby indirectly promoting cytokine signaling.

Quantitative Data on SOCS2 Expression in Cancer

The following table summarizes the differential expression of SOCS2 across various cancer types as reported in The Cancer Genome Atlas (TCGA) and Gene Expression Omnibus (GEO) databases, as well as in specific studies.

| Cancer Type | SOCS2 Expression Status | Associated Outcome with Altered Expression | Reference |

| Hepatocellular Carcinoma (HCC) | Downregulated | Poor overall survival | [2] |

| Non-Small Cell Lung Cancer (NSCLC) | Downregulated | Poor prognosis | [1] |

| Prostate Cancer | Upregulated | Increased malignancy, shorter relapse-free survival | [3][4] |

| Breast Cancer | Downregulated in some studies | Favorable prognosis with higher expression | [5] |

| Colorectal Cancer | Downregulated | Correlates with disease-free survival | [6] |

| Cervical Squamous Cell Carcinoma | Upregulated | - | [7] |

| Esophageal Carcinoma | Upregulated | - | [7] |

| Glioblastoma Multiforme (GBM) | Upregulated | - | [7] |

The Intricate Role of SOCS2 in Inflammatory Diseases

SOCS2 is a critical modulator of immune responses and inflammation. Its deficiency or dysregulation can lead to an imbalance in cytokine production and contribute to the pathogenesis of various inflammatory and autoimmune diseases.

SOCS2-deficient mice have been shown to be hyper-responsive to inflammatory stimuli and exhibit increased susceptibility to certain infections.[8][9] For example, in a model of inflammatory bowel disease (IBD), the absence of SOCS2 was protective against bone loss associated with the disease.[10] In acquired immune-mediated polyneuropathies, the expression of SOCS2 was found to be significantly lower in male patients compared to controls.[11][12] These findings highlight the complex and context-dependent role of SOCS2 in modulating inflammatory responses.

Quantitative Data on SOCS2 in Inflammatory Disease Models

| Disease Model | Animal Model | Key Quantitative Findings | Reference |

| Inflammatory Bowel Disease (IBD) | DSS-induced colitis in mice | Socs2 knockout mice showed protection against bone loss. Socs2 and Socs3 mRNA levels were increased 2.7-fold and 4.1-fold respectively in the bones of DSS-treated wild-type mice. | [10] |

| Bacterial Infection | Staphylococcus aureus peritoneal infection in mice | SOCS2 point mutation (R96C) was associated with increased neutrophil and inflammatory macrophage recruitment, and higher IFN-γ and IL-10 concentrations. | [8] |

| Parasitic Infection | Toxoplasma gondii infection in mice | Socs2-deficient mice showed uncontrolled production of proinflammatory cytokines. | |

| Experimental Autoimmune Encephalomyelitis (EAE) | Mouse model | SOCS2 deficiency resulted in reduced acute phase damage but exacerbated inflammation in the late phase. | [13] |

Core Signaling Pathways Involving SOCS2

SOCS2 primarily exerts its regulatory functions through its interaction with components of the JAK-STAT and Growth Hormone Receptor (GHR) signaling pathways.

The JAK-STAT Signaling Pathway

The JAK-STAT pathway is a principal signaling cascade for a wide array of cytokines, growth factors, and hormones. SOCS2 acts as a negative feedback regulator of this pathway. Upon cytokine stimulation, STAT proteins are phosphorylated by JAKs, translocate to the nucleus, and induce the transcription of target genes, including SOCS2. The newly synthesized SOCS2 protein can then inhibit signaling through several mechanisms:

-

Competition with STATs: SOCS2 can bind to phosphorylated tyrosine residues on cytokine receptors, thereby competing with STATs for docking sites.

-

Targeting proteins for degradation: SOCS2 contains a SOCS box domain that recruits the Elongin B/C-Cullin-RING E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of target proteins, including JAKs and cytokine receptors.

The Growth Hormone Receptor (GHR) Signaling Pathway

SOCS2 is a critical negative regulator of GHR signaling. Growth hormone binding to its receptor activates JAK2, which in turn phosphorylates STAT5. Activated STAT5 induces the expression of SOCS2, creating a negative feedback loop. SOCS2 then binds to phosphorylated tyrosine residues on the GHR, leading to its ubiquitination and proteasomal degradation, thereby attenuating the GH signal.

Detailed Methodologies for Key Experiments

A thorough investigation of SOCS2's role in cancer and inflammation relies on a variety of molecular and cellular biology techniques. Below are detailed protocols for key experiments.

Immunoprecipitation of SOCS2

This technique is used to isolate SOCS2 and its interacting proteins from a complex mixture, such as a cell lysate.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Anti-SOCS2 antibody

-

Protein A/G magnetic beads or agarose resin

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

Protocol:

-

Cell Lysis: Lyse cells in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant.

-

Pre-clearing (Optional): To reduce non-specific binding, incubate the lysate with protein A/G beads for 1 hour at 4°C. Centrifuge and collect the supernatant.

-

Immunoprecipitation: Add the anti-SOCS2 antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Capture of Immune Complexes: Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.

-

Washing: Pellet the beads by centrifugation and wash them 3-5 times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using elution buffer. The eluted proteins can then be analyzed by Western blotting.

Western Blotting for SOCS2 Detection

This technique is used to detect and quantify the amount of SOCS2 protein in a sample.

Materials:

-

SDS-PAGE gels

-

Transfer apparatus and membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody (anti-SOCS2)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Sample Preparation: Prepare protein lysates from cells or tissues. Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate proteins by size on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-SOCS2 antibody overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

Quantitative Real-Time PCR (qPCR) for SOCS2 mRNA Quantification

This technique is used to measure the amount of SOCS2 mRNA in a sample.[14][15]

Materials:

-

RNA extraction kit

-

Reverse transcriptase and reagents for cDNA synthesis

-

qPCR primers for SOCS2 and a reference gene (e.g., GAPDH, ACTB)

-

SYBR Green or TaqMan probe-based qPCR master mix

-

Real-time PCR instrument

Protocol:

-

RNA Extraction: Isolate total RNA from cells or tissues.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.

-

qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA, primers, and master mix.

-

Real-Time PCR: Perform the qPCR reaction in a real-time PCR instrument. The instrument will monitor the fluorescence signal in real-time as the PCR product accumulates.

-

Data Analysis: Analyze the data to determine the relative expression of SOCS2 mRNA, normalized to the expression of the reference gene.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay is used to assess cell viability and proliferation.[16]

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate and treat them with the desired experimental conditions (e.g., SOCS2 overexpression or knockdown).

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Assay (Annexin V Staining)

This assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.[17][18][19]

Materials:

-

Annexin V-FITC (or other fluorochrome)

-

Propidium Iodide (PI)

-

Binding buffer

-

Flow cytometer

Protocol:

-

Cell Harvesting: Harvest cells after experimental treatment.

-

Washing: Wash the cells with cold PBS.

-

Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI. Incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Conclusion and Future Directions

SOCS2 stands at a critical juncture of signaling pathways that govern cell growth, differentiation, and immune responses. Its dichotomous role in cancer, acting as both a tumor suppressor and a promoter, highlights the importance of understanding its context-dependent functions. In inflammatory diseases, SOCS2 is a key modulator of cytokine signaling, and its dysregulation can lead to chronic inflammation. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further elucidate the intricate mechanisms of SOCS2 action. Future research should focus on identifying the specific upstream regulators and downstream effectors of SOCS2 in different pathological contexts. A deeper understanding of the SOCS2 interactome and its post-translational modifications will be crucial for the development of targeted therapies that can either enhance its tumor-suppressive functions or inhibit its pro-tumorigenic and pro-inflammatory activities. The continued exploration of SOCS2 holds significant promise for the development of novel therapeutic strategies for a range of human diseases.

References

- 1. Comprehensive analysis of suppressor of cytokine signaling 2 protein in the malignant transformation of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. SOCS2 correlates with malignancy and exerts growth-promoting effects in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SOCS2 correlates with malignancy and exerts growth-promoting effects in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. SOCS2 suppressor of cytokine signaling 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 7. jcancer.org [jcancer.org]

- 8. A loss of function mutation in SOCS2 results in increased inflammatory response of macrophages to TLR ligands and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Socs2 suppressor of cytokine signaling 2 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 10. Suppressor of cytokine signaling 2 (Socs2) deletion protects bone health of mice with DSS-induced inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Assessment of Expression of SOCS Genes in Acquired Immune-Mediated Polyneuropathies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Assessment of Expression of SOCS Genes in Acquired Immune-Mediated Polyneuropathies [frontiersin.org]

- 13. Frontiers | SOCS Proteins in Immunity, Inflammatory Diseases, and Immune-Related Cancer [frontiersin.org]

- 14. Analysis of Suppressor of Cytokine Signalling (SOCS) gene expression by real-time quantitative PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Quantification of mRNA Using Real-Time RT-PCR | Society for Mucosal Immunology [socmucimm.org]

- 16. Cell Viability and Proliferation Assays [sigmaaldrich.com]

- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. A novel assay for apoptosis. Flow cytometric detection of phosphatidylserine expression on early apoptotic cells using fluorescein labelled Annexin V - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for MN714 in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality with the potential to address previously "undruggable" targets. This approach utilizes small molecules, such as Proteolysis Targeting Chimeras (PROTACs), to hijack the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins. A key component of a PROTAC is the E3 ligase recruiter. MN714 is a novel, cell-permeable prodrug of MN551, a covalent inhibitor of the E3 ubiquitin ligase Suppressor of Cytokine Signaling 2 (SOCS2).[1][2][3] This document provides detailed application notes and protocols for the utilization of this compound in the development of SOCS2-based PROTACs for targeted protein degradation.

This compound's unique mechanism involves intracellular conversion to its active form, MN551, which covalently binds to Cys111 in the SH2 domain of SOCS2.[2][3] This covalent engagement offers a potential kinetic advantage for PROTACs.[3] The information presented here is intended to guide researchers in harnessing the potential of this compound for their TPD research.

Mechanism of Action

This compound is designed for enhanced cell permeability due to its pivaloyloxymethyl (POM) protecting group. Once inside the cell, cellular esterases cleave the POM group, unmasking the active inhibitor, MN551. MN551 then covalently modifies Cys111 of SOCS2, a component of the Cullin-RING E3 ubiquitin ligase 5 (CRL5) complex. By incorporating MN551 into a heterobifunctional PROTAC molecule, researchers can recruit this CRL5SOCS2 complex to a specific protein of interest (POI), leading to its polyubiquitination and subsequent degradation by the proteasome.

Quantitative Data on PROTAC Performance

While this compound and its active form MN551 have been identified as promising SOCS2 recruiters for targeted protein degradation, specific PROTACs utilizing this E3 ligase ligand and their corresponding degradation data (DC50 and Dmax) have not yet been extensively published. The following table serves as a template for researchers to populate with their own experimental data when developing and characterizing novel this compound-based PROTACs.

| PROTAC Identifier | Target Protein (POI) | Cell Line | Treatment Time (h) | DC50 (nM)1 | Dmax (%)2 |

| Example-PROTAC-1 | e.g., Kinase X | e.g., HeLa | e.g., 24 | Data to be determined | Data to be determined |

| Example-PROTAC-2 | e.g., Transcription Factor Y | e.g., K562 | e.g., 48 | Data to be determined | Data to be determined |

1DC50 (Degradation Concentration 50): The concentration of the PROTAC that induces 50% degradation of the target protein. 2Dmax (Maximum Degradation): The maximum percentage of target protein degradation achieved at high concentrations of the PROTAC.

Experimental Protocols

The following protocols provide a general framework for the development and evaluation of this compound-based PROTACs. Optimization will be required for specific target proteins and cell lines.

Cell Culture and PROTAC Treatment

This initial step involves treating cells with the this compound-based PROTAC to induce degradation of the target protein.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound-based PROTAC stock solution (in DMSO)

-

Vehicle control (DMSO)

-

Multi-well cell culture plates

Procedure:

-

Seed cells in multi-well plates at a density that will ensure they are in the logarithmic growth phase at the time of harvesting.

-

Allow cells to adhere and grow overnight.

-

Prepare serial dilutions of the this compound-based PROTAC in complete culture medium. A typical concentration range to start with is 1 nM to 10 µM.

-

Remove the old medium from the cells and add the medium containing the PROTAC or vehicle control.

-

Incubate the cells for the desired time period (e.g., 4, 8, 16, 24, or 48 hours).

-

After incubation, harvest the cells for downstream analysis (e.g., Western Blotting or Mass Spectrometry).

Western Blotting for Protein Degradation Analysis

Western blotting is a standard method to quantify the levels of a specific protein and thus assess the extent of degradation.

Materials:

-

Cell lysates from Protocol 1

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the protein of interest

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the harvested cells and determine the protein concentration of each lysate using a BCA assay.

-

Normalize the protein concentrations of all samples.

-

Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate proteins by size.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Image the blot using a suitable imaging system.

-

Strip the membrane (if necessary) and re-probe with the loading control antibody.

-

Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to confirm that the this compound-based PROTAC engages with SOCS2 inside the cells. Ligand binding stabilizes the target protein against thermal denaturation.

Materials:

-

Cells treated with this compound or vehicle

-

Phosphate-buffered saline (PBS)

-

PCR tubes or strips

-

Thermal cycler

-

Lysis buffer (without detergents) and mechanical cell disruptor (e.g., sonicator)

-

Centrifuge

-

Western blotting reagents (as in Protocol 2)

Procedure:

-

Treat cells with this compound or vehicle control for a specified time.

-

Harvest and wash the cells with PBS.

-

Resuspend the cells in PBS and aliquot into PCR tubes.

-

Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3-5 minutes using a thermal cycler.

-

Lyse the cells by freeze-thaw cycles or sonication.

-

Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

-

Collect the supernatant containing the soluble, stable proteins.

-

Analyze the amount of soluble SOCS2 in the supernatant by Western blotting. Increased thermal stability of SOCS2 in this compound-treated cells indicates target engagement.

In-cell 19F NMR Spectroscopy for Prodrug Conversion

This technique can be used to monitor the intracellular conversion of the prodrug this compound to the active inhibitor MN551 in real-time.[2][4]

Materials:

-

High-density cell suspension (e.g., K562 cells)

-

NMR buffer (e.g., DMEM without phenol red, supplemented with 10% D2O)

-

This compound stock solution

-

NMR spectrometer with a 19F probe

Procedure:

-

Prepare a dense suspension of cells in NMR buffer.

-

Acquire a baseline 19F NMR spectrum.

-

Add this compound to the cell suspension to the desired final concentration.

-

Immediately begin acquiring time-resolved 19F NMR spectra.

-

Monitor the appearance of a new 19F signal corresponding to MN551 and the disappearance of the signal from this compound over time.

-

After the experiment, lyse the cells and acquire a final spectrum to confirm the identity of the peaks by spiking with standards of this compound and MN551.[2][4]

Quantitative Mass Spectrometry-based Proteomics for Selectivity Profiling

This method provides a global and unbiased assessment of the selectivity of the this compound-based PROTAC.

Materials:

-

Cell lysates from PROTAC-treated and control cells

-

Reagents for protein digestion (e.g., trypsin)

-

Reagents for peptide labeling (e.g., TMT or iTRAQ)

-

LC-MS/MS system

Procedure:

-

Lyse cells and digest the proteome into peptides.

-

Label the peptides from different treatment conditions with isobaric tags.

-

Combine the labeled peptide samples and analyze by LC-MS/MS.

-

Process the data to identify and quantify changes in protein abundance across the entire proteome.

-

A selective PROTAC will show significant downregulation only of the intended target protein.

Conclusion

This compound represents a valuable tool for researchers in the field of targeted protein degradation. As a cell-permeable prodrug that gives rise to a covalent inhibitor of the E3 ligase SOCS2, it opens up new avenues for the development of highly specific and potent PROTACs. The protocols and information provided herein are intended to serve as a comprehensive guide for the application of this compound in TPD research. While specific examples of this compound-based PROTACs with detailed degradation data are still emerging in the scientific literature, the methodologies outlined will enable researchers to design, synthesize, and rigorously evaluate their own novel degraders, thereby contributing to the advancement of this exciting therapeutic modality.

References

- 1. revvity.com [revvity.com]

- 2. Reversible Covalent PROTACs: Novel and Efficient Targeted Degradation Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeted Degradation of Proteins by PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for MN714 in PROTAC Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, enabling the targeted degradation of disease-causing proteins. This technology utilizes heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the protein's ubiquitination and subsequent degradation by the proteasome. The choice of E3 ligase is a critical aspect of PROTAC design. MN714 is a valuable chemical tool for the development of PROTACs that hijack the Suppressor of Cytokine Signaling 2 (SOCS2) E3 ligase.

This compound is a cell-permeable prodrug that, once inside the cell, is converted to its active form, MN551. MN551 is a covalent inhibitor that specifically targets a cysteine residue within the SH2 domain of SOCS2.[1][2] By incorporating MN551 or a derivative as the E3 ligase-recruiting moiety, researchers can develop PROTACs capable of degrading specific proteins of interest by harnessing the CRL5-SOCS2 E3 ligase complex.[1]

These application notes provide an overview of the utility of this compound in PROTAC development, including its mechanism of action, relevant signaling pathways, and detailed protocols for key experimental validations.

Mechanism of Action and Signaling Pathway

Recruitment of the SOCS2 E3 Ligase

PROTACs developed using an this compound-derived warhead function by inducing the formation of a ternary complex between the target protein, the PROTAC molecule, and the SOCS2 E3 ligase complex. Once this proximity is established, the E3 ligase facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the target protein. This polyubiquitination marks the target protein for recognition and degradation by the 26S proteasome.

The JAK/STAT Signaling Pathway and SOCS2 Regulation

The Suppressor of Cytokine Signaling (SOCS) proteins are crucial negative regulators of the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway.[3][4] This pathway is essential for mediating cellular responses to a wide range of cytokines and growth factors, playing a key role in immunity, inflammation, and hematopoiesis.[5][6]

Upon cytokine binding to its receptor, associated JAKs become activated and phosphorylate tyrosine residues on the receptor's intracellular domain. This creates docking sites for STAT proteins, which are then themselves phosphorylated by JAKs. Phosphorylated STATs dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of target genes.[3][6]

SOCS2, as part of a Cullin-RING E3 ligase complex (CRL5-SOCS2), plays a role in attenuating this signaling by binding to phosphotyrosine residues on activated cytokine receptors or JAKs, leading to their ubiquitination and subsequent degradation.[4][5] A PROTAC utilizing SOCS2 would hijack this natural regulatory mechanism to degrade a neo-substrate (the protein of interest).

Figure 1: Mechanism of a this compound-based PROTAC hijacking the SOCS2 E3 ligase to degrade a target protein, in the context of the JAK/STAT signaling pathway.

Quantitative Data for this compound

The following table summarizes the available quantitative data for the cellular activity of this compound. This data is crucial for assessing the engagement of this compound with its target, SOCS2, within a cellular context.

| Parameter | Cell Line | Value (µM) | Assay Type | Reference |

| EC50 (Cellular Target Engagement) | HeLa | 2.52 | NanoLuc CETSA | [2] |

| EC50 (SOCS2 Pulldown Inhibition) | K562 | 5.9 | GHR peptide pulldown | [2] |

Note: The provided EC50 values reflect the concentration of this compound required to achieve 50% of the maximum effect in the respective cellular assays. These values are indicative of target engagement and can guide dose selection for initial PROTAC experiments.

Experimental Protocols

The following protocols provide a framework for evaluating a novel PROTAC synthesized using an this compound-derived SOCS2 recruiter.

Assessment of Target Protein Degradation by Western Blot

This is the most common method to quantify the degradation of the protein of interest (POI).

Figure 2: Experimental workflow for assessing PROTAC-induced protein degradation via Western Blot.

a. Materials

-

Cell line expressing the protein of interest (POI)

-

Complete cell culture medium

-

This compound-based PROTAC

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-POI and anti-loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

b. Procedure

-

Cell Treatment: Seed cells in appropriate culture plates. Once attached, treat with a range of concentrations of the this compound-based PROTAC (e.g., 0.01 to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).[1]

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.[1]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[7]

-

Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.[8]

-

Incubate the membrane with the primary antibody against the POI overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

-

Repeat the antibody incubation steps for the loading control.

-

-

Detection and Analysis: Develop the blot using a chemiluminescent substrate and capture the image. Quantify the band intensities to determine the extent of protein degradation at each PROTAC concentration. Calculate the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[9]

Verification of Ubiquitination by Immunoprecipitation

This assay confirms that the degradation of the POI is mediated by the ubiquitin-proteasome system.

a. Materials

-

Cells treated with PROTAC and a proteasome inhibitor (e.g., MG132)

-

Denaturing cell lysis buffer

-

Primary antibody against the POI for immunoprecipitation

-

Protein A/G magnetic beads

-

Wash buffers

-

Primary antibody against ubiquitin for Western blotting

b. Procedure

-

Cell Treatment: Treat cells with the PROTAC at a concentration known to cause degradation (e.g., the DC50 concentration) and a vehicle control. A few hours before harvesting, add a proteasome inhibitor like MG132 to allow ubiquitinated proteins to accumulate.[10]

-

Cell Lysis: Lyse the cells in a denaturing lysis buffer to disrupt protein-protein interactions.[10]

-

Immunoprecipitation:

-

Pre-clear the lysates with magnetic beads.

-

Incubate the cleared lysates with an antibody against the POI overnight at 4°C to capture the target protein.[11]

-

Add Protein A/G beads to pull down the antibody-protein complexes.

-

Wash the beads extensively to remove non-specific binders.

-

-

Western Blotting:

-

Elute the immunoprecipitated proteins from the beads.

-

Perform a Western blot as described in Protocol 1, but probe the membrane with an anti-ubiquitin antibody.[12]

-

An increase in the ubiquitin signal in the PROTAC-treated sample compared to the control indicates that the POI is being ubiquitinated.

-

Cell Viability Assay

This assay is important to ensure that the observed protein degradation is not a result of general cellular toxicity.

a. Materials

-

Cell line of interest

-

96-well plates

-

This compound-based PROTAC

-

Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)[7][13]

b. Procedure

-

Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of PROTAC concentrations, similar to the Western blot experiment.[13]

-

Incubation: Incubate the cells for a relevant time period (e.g., 24, 48, or 72 hours).

-

Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measurement: Measure the absorbance or luminescence using a plate reader.

-

Analysis: Plot the cell viability against the PROTAC concentration to determine if the PROTAC exhibits cytotoxicity at the concentrations required for protein degradation.

Conclusion

This compound provides a valuable tool for researchers to develop novel PROTACs that recruit the SOCS2 E3 ligase. By following the outlined protocols, scientists can effectively characterize the degradation efficiency, mechanism of action, and potential toxicity of their this compound-based PROTACs. This will enable the rational design and optimization of these molecules for therapeutic applications.

References

- 1. benchchem.com [benchchem.com]

- 2. eubopen.org [eubopen.org]

- 3. researchgate.net [researchgate.net]

- 4. SOCS Regulation of the JAK/STAT Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. biorxiv.org [biorxiv.org]

- 8. Western Blot Protocol | Proteintech Group [ptglab.com]

- 9. researchgate.net [researchgate.net]

- 10. Detection protein ubiquitination level using immunoprecipitation and western blot methods [protocols.io]

- 11. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ubiquitination Assay - Profacgen [profacgen.com]

- 13. benchchem.com [benchchem.com]

Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) to Determine Target Engagement of MN714

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method used to assess the engagement of a ligand, such as a small molecule inhibitor, with its target protein within a physiologically relevant cellular environment.[1][2] The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein.[2] Upon binding, the ligand-protein complex exhibits increased resistance to thermal denaturation and aggregation compared to the unbound protein. This change in thermal stability can be quantified to determine target engagement.

MN714 is a cell-permeable prodrug of MN551, a covalent inhibitor that targets the Suppressor of Cytokine Signaling 2 (SOCS2) E3 ubiquitin ligase.[3][4][5] SOCS2 is a critical negative regulator of the JAK/STAT signaling pathway, playing a key role in processes such as growth hormone signaling.[2][6] This document provides detailed application notes and protocols for utilizing CETSA, specifically a split-NanoLuciferase (split-NanoLuc) based approach, to validate the intracellular target engagement of this compound with SOCS2.[4]

Signaling Pathway of SOCS2

SOCS2 is a substrate recognition component of the Cullin5-RING E3 ubiquitin ligase complex (CRL5-SOCS2). This complex ubiquitinates phosphorylated signaling proteins, targeting them for proteasomal degradation. A primary target of SOCS2-mediated regulation is the Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway, particularly in the context of growth hormone signaling. The binding of growth hormone to its receptor (GHR) activates JAK2, which in turn phosphorylates STAT5. Phosphorylated STAT5 dimerizes and translocates to the nucleus to regulate gene expression. SOCS2 negatively regulates this pathway by binding to phosphotyrosine residues on activated receptors or other signaling components, leading to their ubiquitination and degradation.

Experimental Protocols

Two primary CETSA formats are described: the melt curve (thermal profile) to determine the aggregation temperature (Tagg), and the isothermal dose-response fingerprint (ITDRF) to determine the potency (EC50) of the compound.[7][8]

Protocol 1: Split-NanoLuc CETSA Melt Curve for Tagg Determination

This protocol is adapted for a split-NanoLuc reporter system, where the target protein (SOCS2) is fused to a small HiBiT peptide tag, and a larger LgBiT fragment is added for detection.

Materials:

-

HeLa cells (or other suitable cell line)

-

Plasmid encoding HiBiT-tagged SOCS2

-

Transfection reagent

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

This compound compound stock solution (in DMSO)

-

DMSO (vehicle control)

-

Lysis buffer (e.g., PBS with 0.05% Digitonin and protease inhibitors)

-

Nano-Glo® HiBiT Lytic Detection System (Promega)

-

PCR tubes or 96/384-well PCR plates

-

Thermal cycler

-

Luminometer

Procedure:

-

Cell Culture and Transfection:

-

Seed HeLa cells in a suitable culture plate to reach 70-80% confluency on the day of transfection.

-

Transfect the cells with the HiBiT-SOCS2 plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Allow for protein expression for 24-48 hours post-transfection.

-

-

Compound Treatment:

-

Harvest the transfected cells and resuspend in fresh culture medium.

-

Aliquot the cell suspension into separate tubes.

-

Treat the cells with the desired concentration of this compound (e.g., 10 µM) or DMSO as a vehicle control.

-

Incubate the cells with the compound for a specified duration (e.g., 2-8 hours) at 37°C.

-

-

Heat Challenge:

-

Aliquot the treated cell suspension into PCR tubes or a PCR plate.

-

Place the samples in a thermal cycler with a temperature gradient. A typical gradient would range from 37°C to 67°C in 2-3°C increments.

-

Heat the samples for 3 minutes at each temperature, followed by a 3-minute cooling step at 25°C.

-

-

Cell Lysis and Detection:

-

After the heat challenge, add an equal volume of lysis buffer to each sample.

-

Incubate at room temperature for 15-30 minutes with gentle shaking to ensure complete lysis.

-

Prepare the Nano-Glo® HiBiT Lytic Detection Reagent according to the manufacturer's instructions (mixing LgBiT protein and substrate).

-

Add the detection reagent to each sample.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the luminescence signal at each temperature to the signal from the 37°C sample (representing 100% soluble protein).

-

Plot the normalized luminescence (percentage of soluble protein) against the temperature for both the DMSO- and this compound-treated samples.

-

The aggregation temperature (Tagg) is the temperature at which 50% of the protein has aggregated. The shift in Tagg (ΔTagg) between the treated and control samples indicates target stabilization.

-

Protocol 2: Isothermal Dose-Response Fingerprint (ITDRF) CETSA for EC50 Determination

This protocol is used to determine the potency of this compound by measuring the stabilization of SOCS2 at a single, fixed temperature across a range of compound concentrations.

Procedure:

-

Cell Culture and Transfection:

-

Follow the same procedure as in Protocol 1.

-

-

Compound Titration and Treatment:

-

Prepare a serial dilution of this compound in culture medium. A typical concentration range would be from 0.1 µM to 100 µM. Include a DMSO vehicle control.

-

Harvest the transfected cells and aliquot equal volumes into the wells of a multi-well plate.

-

Add the different concentrations of this compound to the respective wells.

-

Incubate for a fixed time (e.g., 8 hours) at 37°C.

-

-

Isothermal Heat Challenge:

-

Based on the melt curve data from Protocol 1, select a temperature that results in approximately 50-80% protein aggregation in the absence of the ligand (e.g., Tagg + 2-4°C).

-

Transfer the treated cell suspensions to a PCR plate.

-

Heat all samples at the selected fixed temperature for 3 minutes in a thermal cycler, followed by a 3-minute cooling step at 25°C.

-

-

Cell Lysis and Detection:

-

Follow the same procedure as in Protocol 1.

-

-

Data Analysis:

-

Normalize the luminescence signal for each this compound concentration to the signal from the DMSO control (which represents the baseline stabilization).

-

Plot the normalized luminescence (representing the amount of stabilized soluble protein) against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic curve to determine the EC50 value, which is the concentration of this compound that results in 50% of the maximal protein stabilization.

-

Experimental Workflow Diagrams

Data Presentation

The quantitative data from CETSA experiments should be summarized for clear comparison.

| Compound | Target | Cell Line | CETSA Method | Parameter | Value | Incubation Time | Reference |

| This compound | SOCS2 | HeLa | Live-cell Split-NanoLuc ITDRF | EC50 | 3.8 µM | 2 hours | [9] |

| This compound | SOCS2 | HeLa | Live-cell Split-NanoLuc ITDRF | EC50 | 2.5 µM | 8 hours | [9][10] |

| MN551 | SOCS2 | HeLa | Permeabilized-cell Split-NanoLuc ITDRF from ΔTagg | EC50 | Not explicitly stated, but dose-dependent ΔTagg observed | Not specified | [9] |

Note: The time-dependent decrease in the EC50 for this compound is consistent with the covalent nature of its active form, MN551.[9]

Conclusion

The Cellular Thermal Shift Assay, particularly when coupled with a sensitive and high-throughput readout like the split-NanoLuciferase system, is an invaluable tool for confirming the direct engagement of small molecules with their intracellular targets. The protocols and data presented here provide a framework for researchers to apply CETSA to validate the interaction of this compound with SOCS2, thereby providing crucial evidence for its mechanism of action in a cellular context. This approach is broadly applicable for the characterization of other ligand-target interactions in drug discovery and chemical biology.

References

- 1. ahajournals.org [ahajournals.org]

- 2. Gene - SOCS2 [maayanlab.cloud]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. SOCS Regulation of the JAK/STAT Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]

- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. eubopen.org [eubopen.org]

Application Notes and Protocols for In-Cell 19F NMR Spectroscopy: Monitoring MN714 Prodrug Activation

For Researchers, Scientists, and Drug Development Professionals